molecular formula C17H18O6 B10775525 trans-Trismethoxy resveratrol

trans-Trismethoxy resveratrol

Cat. No.: B10775525
M. Wt: 318.32 g/mol
InChI Key: YVJOQDFSMTXJCV-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Overview

Trans-trismethoxy resveratrol is a synthetic derivative of resveratrol, a naturally occurring polyphenolic compound known for its diverse biological activities. This compound has garnered attention in various fields, including chemistry, biology, medicine, and industry, due to its potential therapeutic properties and mechanisms of action.

Chemical Properties and Mechanism of Action

This compound is characterized by the presence of three methoxy groups, which enhance its solubility and bioavailability compared to its parent compound, resveratrol. The mechanism of action involves the modulation of several molecular targets and pathways, including:

  • Enzyme Interaction : It binds to and modulates the activity of enzymes such as tyrosyl-tRNA synthetase and poly-ADP-ribose polymerase 1 (PARP1).
  • Cellular Pathways : It induces protective stress responses through auto-poly-ADP-ribosylation of PARP1 and modulates mitochondrial pathways to promote apoptosis in cancer cells.

Chemistry

This compound serves as a model compound to study the effects of methoxylation on the chemical properties of polyphenols. Its unique structure allows researchers to explore how modifications influence biological activity and chemical stability.

Biology

In biological research, this compound has been investigated for its role in modulating cellular pathways. It has shown promise as an anti-cancer agent by inducing apoptosis in various cancer cell lines.

Medicine

The therapeutic potential of this compound is being explored in several medical applications:

  • Cancer Treatment : Studies have demonstrated its capability to inhibit cancer cell proliferation and induce apoptosis.
  • Cardiovascular Health : It may help in reducing oxidative stress and inflammation associated with cardiovascular diseases.
  • Neurodegenerative Disorders : Research indicates potential benefits in treating conditions like Alzheimer's disease by activating SIRT1 pathways.

Industry

Due to its potent biological activities, this compound is utilized in the development of pharmaceuticals and nutraceuticals. Its antioxidant properties make it a valuable ingredient in health supplements aimed at disease prevention.

Colon Cancer Model

A controlled study using Caco-2 cells indicated that treatment with this compound resulted in significant apoptosis and cell cycle arrest, underscoring its potential as an anti-cancer agent.

Inflammatory Response in Macrophages

Research demonstrated that pre-treatment with this compound significantly reduced inflammatory markers in murine macrophages, suggesting therapeutic implications for inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : trans-Trismethoxy Resveratrol is unique due to its enhanced stability and bioavailability compared to resveratrol . The addition of three methyl esters increases its resistance to metabolic degradation, allowing it to exhibit stronger biological effects .

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4,6-trimethoxybenzene-1,3-diol

InChI

InChI=1S/C17H18O6/c1-21-15-12(9-6-10-4-7-11(18)8-5-10)16(22-2)14(20)17(23-3)13(15)19/h4-9,18-20H,1-3H3/b9-6+

InChI Key

YVJOQDFSMTXJCV-RMKNXTFCSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1O)OC)O)OC)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

COC1=C(C(=C(C(=C1O)OC)O)OC)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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